

Synthesis of Guanidinium Tetrabromophthalate for Research Applications

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Compound of Interest

Compound Name: *Einecs 246-889-0*

Cat. No.: *B15179365*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of guanidinium tetrabromophthalate, a compound of interest for research in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the bromination of phthalic anhydride to yield tetrabromophthalic anhydride. This intermediate is subsequently hydrolyzed to tetrabromophthalic acid and neutralized with guanidinium carbonate to produce the final product. This protocol provides detailed methodologies, expected quantitative data, and potential research applications.

Introduction

Guanidinium-containing compounds are of significant interest in pharmaceutical research due to the unique properties of the guanidinium group. This functional group is found in several natural products and approved drugs, where it often plays a crucial role in molecular recognition through hydrogen bonding and electrostatic interactions.[1] The guanidinium cation can interact with carboxylate anions, making it a valuable moiety for targeting enzyme active sites that contain acidic amino acid residues.[2]

Brominated aromatic compounds, such as tetrabromophthalic acid derivatives, are widely known for their use as flame retardants.^{[3][4]} However, their application in medicinal chemistry is also being explored, with bromination serving as a tool to modulate the lipophilicity and metabolic stability of drug candidates. The combination of a guanidinium cation with a tetrabromophthalate anion may yield novel compounds with interesting biological activities or material properties. This protocol details a reproducible method for the synthesis of guanidinium tetrabromophthalate for research purposes.

Experimental Protocols

The synthesis of guanidinium tetrabromophthalate is achieved in two main stages:

- **Synthesis of Tetrabromophthalic Anhydride:** An established method for the bromination of phthalic anhydride is employed.^{[5][6]}
- **Synthesis of Guanidinium Tetrabromophthalate:** This step involves the hydrolysis of the anhydride to the corresponding dicarboxylic acid, followed by a neutralization reaction with guanidinium carbonate.

Part 1: Synthesis of Tetrabromophthalic Anhydride

This protocol is adapted from established procedures for the bromination of phthalic anhydride.^{[5][7]}

Materials:

- Phthalic anhydride
- Fuming sulfuric acid (oleum)
- Bromine
- Tin(IV) chloride (catalyst)
- Sodium hydroxide
- Hydrochloric acid

- Ethyl acetate
- Activated charcoal

Equipment:

- Three-neck round-bottom flask
- Stirrer
- Heating mantle with temperature control
- Dropping funnel
- Condenser
- Suction filtration apparatus
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a stirrer, dropping funnel, and condenser, cautiously add 50 g of fuming sulfuric acid.
- **Addition of Reactants:** While stirring, add 10 g of phthalic anhydride to the fuming sulfuric acid. Once dissolved, add 0.1 g of tin(IV) chloride catalyst.
- **Bromination:** The bromination is carried out in three stages with gradual temperature increase:
 - **Stage 1:** Heat the mixture to 30 °C and slowly add 5 g of bromine via the dropping funnel over 4 hours.
 - **Stage 2:** Increase the temperature to 60 °C and add another 5 g of bromine over 4 hours.
 - **Stage 3:** Raise the temperature to 80 °C and add the final 4 g of bromine over 5 hours.
- **Work-up and Purification:**

- Cool the reaction mixture to 50 °C and collect the precipitate by suction filtration.
- Wash the filter cake with water.
- The crude product can be further purified by dissolving it in a 25% sodium hydroxide solution at 80 °C, treating with activated charcoal, filtering, and then re-precipitating the acid form by adding hydrochloric acid until the pH reaches 0.1.
- The resulting tetrabromophthalic acid can be dehydrated back to the anhydride by heating at 150 °C.[\[5\]](#)

Part 2: Synthesis of Guanidinium Tetrabromophthalate

This protocol is a generalized procedure for the formation of guanidinium carboxylate salts, adapted for tetrabromophthalic acid.

Materials:

- Tetrabromophthalic anhydride (synthesized in Part 1)
- Guanidinium carbonate
- Deionized water
- Ethanol

Equipment:

- Round-bottom flask
- Magnetic stirrer with hotplate
- Condenser
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Hydrolysis of Anhydride:** In a round-bottom flask, suspend the tetrabromophthalic anhydride in deionized water. Heat the mixture to reflux with stirring until the solid has dissolved, indicating the formation of tetrabromophthalic acid. This reaction can be slow and may be accelerated by the addition of a catalytic amount of acid.^[8]
- **Salt Formation:** To the aqueous solution of tetrabromophthalic acid, add a stoichiometric amount of guanidinium carbonate in portions. Effervescence (release of CO₂) will be observed. Continue stirring and gentle heating until the gas evolution ceases. A 2:1 molar ratio of guanidinium carbonate to tetrabromophthalic acid should be used to neutralize both carboxylic acid groups.
- **Isolation of Product:**
 - Once the reaction is complete, the solution can be cooled to room temperature to induce crystallization.
 - If no crystals form, the solvent can be partially removed under reduced pressure using a rotary evaporator.
 - The resulting precipitate is collected by suction filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Data Presentation

Table 1: Reactant and Product Information

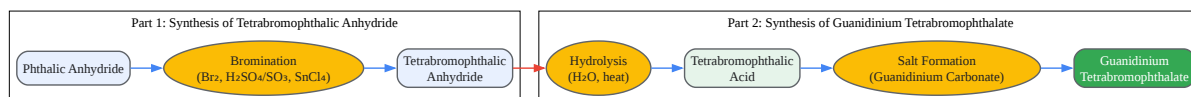
Compound	Molecular Formula	Molar Mass (g/mol)	Role
Phthalic Anhydride	C ₈ H ₄ O ₃	148.12	Starting Material
Bromine	Br ₂	159.81	Reagent
Tetrabromophthalic Anhydride	C ₈ Br ₄ O ₃	463.70	Intermediate
Guanidinium Carbonate	(CH ₆ N ₃) ₂ CO ₃	180.17	Reagent
Guanidinium Tetrabromophthalate	C ₁₀ H ₁₄ Br ₄ N ₆ O ₄	601.88	Final Product

Table 2: Expected Quantitative Data for Synthesis

Parameter	Tetrabromophthalic Anhydride	Guanidinium Tetrabromophthalate
Yield (%)	> 90	Expected > 85
Melting Point (°C)	269-271	Expected > 200 (decomposes)
Appearance	Pale yellow solid	Expected white crystalline solid
Solubility	Insoluble in water	Soluble in water, DMSO

Mandatory Visualizations

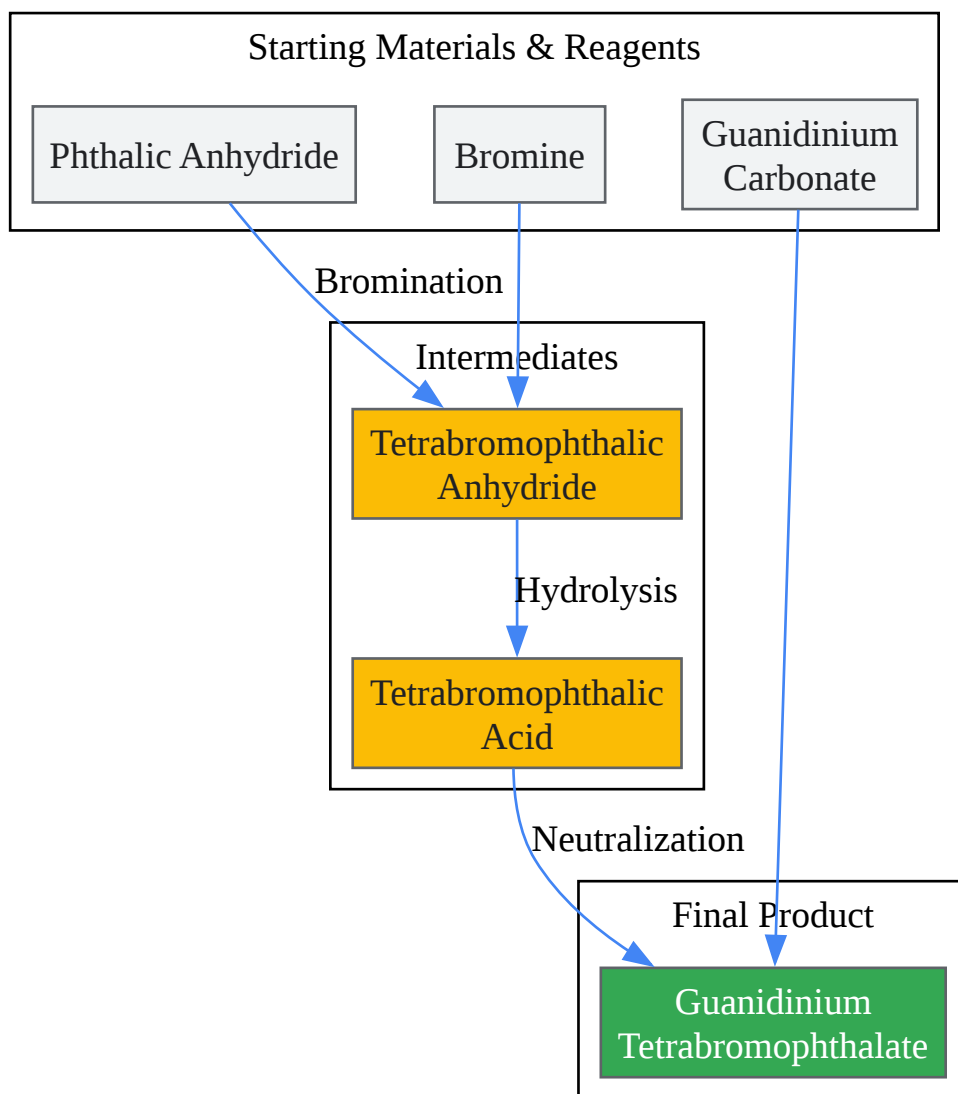
Experimental Workflow



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Caption: Overall workflow for the synthesis of guanidinium tetrabromophthalate.

Logical Relationship of Components



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Caption: Logical flow from starting materials to the final product.

Research Applications

Guanidinium tetrabromophthalate, as a novel compound, presents several avenues for research:

- **Drug Development:** The guanidinium group is a known pharmacophore that can mimic the side chain of arginine, enabling it to interact with biological targets that recognize this amino acid.[2] The tetrabromophthalate moiety can be explored for its potential to modulate the physicochemical properties of the compound, such as lipophilicity and membrane permeability, which are critical for drug efficacy. The compound could be screened for activity against enzymes with carboxylate-rich active sites, such as certain proteases and kinases.[2]
- **Antimicrobial Research:** Guanidinium-based compounds have a history of use as antimicrobial agents. The synthesized compound could be evaluated for its efficacy against a panel of bacterial and fungal strains.
- **Materials Science:** Brominated compounds are extensively used as flame retardants.[3] Guanidinium tetrabromophthalate could be investigated as a reactive flame retardant in polymer chemistry, where the guanidinium group might also confer antistatic properties.
- **Supramolecular Chemistry:** The ability of the guanidinium group to form multiple hydrogen bonds makes it an excellent building block for the construction of supramolecular assemblies. The interaction of guanidinium tetrabromophthalate with other molecules could be studied to design novel co-crystals and functional materials.

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